molecular formula C17H16BrNO6S B286175 methyl {(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

methyl {(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Cat. No. B286175
M. Wt: 442.3 g/mol
InChI Key: KCSDRBJXFNXQAM-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of Methyl {(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is not fully understood. However, studies have suggested that it may act as a reactive oxygen species (ROS) scavenger, which could explain its potential anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects
Methyl {(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been found to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl {(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate in lab experiments include its fluorescent properties, potential anti-cancer and anti-inflammatory properties, and antioxidant properties. However, its limitations include the lack of understanding of its mechanism of action and potential toxicity.

Future Directions

For the study of Methyl {(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate include further investigation of its mechanism of action, toxicity, and potential applications in the treatment of cancer and inflammation. Additionally, it could be studied for its potential use as a fluorescent probe in various biological systems and for the synthesis of organic compounds.
Conclusion
In conclusion, Methyl {(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of study.

Synthesis Methods

The synthesis of Methyl {(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves the reaction of 2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde with thiazolidine-2,4-dione in the presence of acetic acid. The reaction yields the desired compound, which can be purified through recrystallization.

Scientific Research Applications

Methyl {(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has shown potential applications in scientific research. It has been used as a fluorescent probe for the detection of thiols and as a catalyst for the synthesis of various organic compounds. Additionally, it has been studied for its potential anti-cancer and anti-inflammatory properties.

properties

Molecular Formula

C17H16BrNO6S

Molecular Weight

442.3 g/mol

IUPAC Name

methyl 2-[(5E)-5-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C17H16BrNO6S/c1-4-5-25-13-8-11(18)10(6-12(13)23-2)7-14-16(21)19(17(22)26-14)9-15(20)24-3/h4,6-8H,1,5,9H2,2-3H3/b14-7+

InChI Key

KCSDRBJXFNXQAM-VGOFMYFVSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)OC)Br)OCC=C

SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OC)Br)OCC=C

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OC)Br)OCC=C

Origin of Product

United States

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